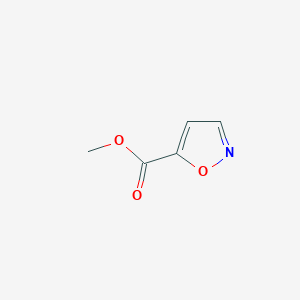

Methyl isoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Methyl isoxazole-5-carboxylate

An In-depth Technical Guide on Methyl Isoxazole-5-carboxylate

Introduction

This compound, with the CAS Number 15055-81-9, is a heterocyclic organic compound that holds a significant position as a versatile building block in medicinal chemistry and drug development.[1][2] Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Source |

| IUPAC Name | methyl 1,2-oxazole-5-carboxylate | [4] |

| CAS Number | 15055-81-9 | [4][5] |

| Molecular Formula | C₅H₅NO₃ | [1][4] |

| Molecular Weight | 127.10 g/mol | [4][6] |

| Appearance | White to cream crystalline solid or amorphous solid | [1][5] |

| Melting Point | 44.0 to 53.0 °C | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral features are outlined below.

| Spectral Data Type | Key Features and Observations |

| ¹H NMR | Spectral data available.[7] |

| ¹³C NMR | Spectral data available.[7] |

| Mass Spectrometry (MS) | m/z: 128 [M+H]⁺ (ESI⁺)[5] |

| Infrared (IR) | Spectral data available.[7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of isoxazole-5-carboxylic acid.[5]

Materials:

-

Isoxazole-5-carboxylic acid

-

Sodium bicarbonate (NaHCO₃)

-

Iodomethane (CH₃I)

-

N,N-dimethylformamide (DMF)

-

Deionized water

-

Ether

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of isoxazole-5-carboxylic acid (2.5 g, 22.1 mmol), sodium bicarbonate (5.57 g, 66.32 mmol), and iodomethane (8.26 mL, 132.65 mmol) in N,N-dimethylformamide (30 mL) is prepared.[5]

-

The mixture is stirred at 25 °C for 19 hours.[5]

-

Upon completion, the reaction mixture is diluted with 30 mL of deionized water.[5]

-

The aqueous layer is extracted twice with 50 mL portions of ether.[5]

-

The combined organic layers are washed with saturated saline solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5]

Purification

The crude product from the synthesis can be purified using column chromatography.

Procedure:

-

The crude product is purified using a fast chromatography system (e.g., Biotage) with a 40m column.[5]

-

The initial eluent is a mixture of ethyl acetate and hexane (1:2, v/v).[5]

-

The eluent is then switched to pure ethyl acetate to yield the final product as an amorphous solid.[5]

Reactivity and Chemical Transformations

This compound is a versatile intermediate capable of undergoing several key chemical reactions, making it a valuable precursor for more complex molecules.[1]

-

Nucleophilic Substitution: The carboxylate group is susceptible to substitution by various nucleophiles, which allows for the synthesis of a wide range of amides and other ester derivatives.[1]

-

Condensation Reactions: It can react with amines or alcohols in condensation reactions to form amides or new esters, respectively.[1]

-

Cycloadditions: The double bond within the isoxazole ring can participate in cycloaddition reactions, further expanding its synthetic utility.[1]

-

Ring Opening: The isoxazole ring can be reductively opened. For instance, hydrogenation over a palladium catalyst can lead to the formation of enaminone derivatives, demonstrating a domino process of deoxygenation followed by the reductive opening of the isoxazole ring.[8]

Applications in Research and Drug Development

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[2][9] this compound, as a key intermediate, plays a crucial role in the synthesis of these therapeutic agents.

Derivatives of isoxazole-5-carboxylic acid are explored for various therapeutic applications:

-

Antitubercular Agents: Isoxazole-based compounds have been designed and synthesized as potent agents against Mycobacterium tuberculosis.[2][10]

-

Unnatural Amino Acids: Functionalized isoxazoles, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, are used as unnatural β-amino acids in the solid-phase synthesis of hybrid peptides, which are promising as peptidomimetics.[9][11]

-

Neurological and Anti-inflammatory Drugs: The unique structure of isoxazole derivatives makes them valuable in the development of novel drugs targeting neurological disorders and for anti-inflammatory applications.[12]

-

Agrochemicals: Beyond pharmaceuticals, these compounds are also utilized in the formulation of effective herbicides and fungicides in agricultural chemistry.[12]

The utility of this compound lies in its ability to serve as a scaffold that can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the final molecules to optimize their biological activity and selectivity.

Conclusion

This compound is a compound of considerable interest to the scientific community, particularly in the realm of medicinal chemistry. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an invaluable intermediate for the creation of novel compounds with significant therapeutic potential. This guide has provided a detailed overview of its core physical and chemical characteristics, along with established experimental protocols and a summary of its diverse applications, serving as a foundational resource for researchers and drug development professionals.

References

- 1. Buy this compound | 15055-81-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H5NO3 | CID 2736892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15055-81-9 [chemicalbook.com]

- 6. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(15055-81-9) 1H NMR [m.chemicalbook.com]

- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemimpex.com [chemimpex.com]

Methyl Isoxazole-5-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl isoxazole-5-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in the creation of novel therapeutic agents.

Chemical Identity and Structure

This compound is a five-membered heterocyclic organic compound. The isoxazole ring, containing adjacent nitrogen and oxygen atoms, coupled with a carboxylate group at the 5-position, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1]

Chemical Structure:

The structure of this compound is characterized by the IUPAC name methyl 1,2-oxazole-5-carboxylate.[2][3] Its molecular formula is C5H5NO3.[2][3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 15055-81-9 | [2][4][5] |

| Molecular Weight | 127.099 g/mol | [2][4] |

| Exact Mass | 127.026943022 Da | [3][4] |

| Melting Point | 48-51 °C | [4] |

| Density | 1.229 g/cm³ | [4] |

| Appearance | White to cream crystalline solid | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| PSA | 52.33 Ų | [3][4] |

| XLogP3 | 0.4612 | [4] |

Synthesis and Experimental Protocols

This compound and its derivatives can be synthesized through various chemical routes. A common method involves the esterification of isoxazole-5-carboxylic acid. Another versatile approach is the 1,3-dipolar cycloaddition reaction.

3.1. Esterification of Isoxazole-5-carboxylic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Reaction Scheme:

References

The Isoxazole Core: A Journey from Discovery to Drug Development

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[2][3] From early antibiotics to modern selective anti-inflammatory agents and anticancer therapies, the isoxazole moiety has been integral to the development of numerous pharmaceuticals.[1][2][4] This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, detailing seminal synthetic protocols, key milestones in drug development, and the mechanisms of action that underpin their therapeutic utility.

1. Early History and Foundational Discoveries

The story of isoxazole chemistry begins in the late 19th century. While several chemists were working on related structures, the crucial breakthroughs are largely attributed to Ludwig Claisen.

-

1888: Ludwig Claisen first recognized the cyclic structure of an isoxazole derivative, 3-methyl-5-phenylisoxazole.[1][5] This work laid the conceptual groundwork for understanding this new class of heterocycles.

-

1891: Claisen reported the synthesis of isoxazole compounds, establishing their nature as unsaturated five-membered rings containing both oxygen and nitrogen.[6]

-

1903: Claisen achieved the first synthesis of the parent, unsubstituted isoxazole ring through the oximation of propargylaldehyde acetal.[7]

Contemporaneously, Dunstan and Dymond reported the synthesis of 3,4,5-trimethylisoxazole by treating nitroethane with aqueous alkalies, contributing to the nascent field.[1] A pivotal advancement in synthetic methodology came between 1930 and 1946 from the extensive studies by Quilico on the [3+2] cycloaddition reaction between nitrile oxides and unsaturated compounds, a method that remains a cornerstone of isoxazole synthesis today.[1][3][5]

2. Key Synthetic Methodologies: Experimental Protocols

The synthesis of the isoxazole ring can be broadly approached through two classical and highly reliable strategies: the condensation of hydroxylamine with a 1,3-dicarbonyl compound and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

2.1. Experimental Protocol 1: Synthesis from 1,3-Diketones and Hydroxylamine

This method is a robust and straightforward approach to forming the isoxazole ring. The reaction proceeds through initial formation of an imine with one carbonyl group, followed by intramolecular cyclization and dehydration.[8]

General Protocol:

-

Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) to the solution, followed by a base (e.g., sodium acetate or pyridine, 1.5 eq) to liberate the free hydroxylamine.

-

Reaction: Stir the mixture at room temperature or heat under reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

2.2. Experimental Protocol 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides

This powerful and versatile method allows for the construction of a wide array of substituted isoxazoles.[3][4] Nitrile oxides are typically unstable and are therefore generated in situ from aldoximes.

General Protocol:

-

Reactant Mixture: In a flask, combine the terminal alkyne (1.0 eq) and the aldoxime (1.1 eq) in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate, or a biphasic mixture).

-

In Situ Generation of Nitrile Oxide: Add an oxidizing agent slowly to the mixture. Common reagents for this step include:

-

N-Chlorosuccinimide (NCS) followed by a non-nucleophilic base like triethylamine (Et₃N).

-

Sodium hypochlorite (bleach) in the presence of a base.

-

-

Cycloaddition: Stir the reaction at room temperature for 12-24 hours. The in situ generated nitrile oxide will react with the alkyne dipolarophile to form the isoxazole ring.

-

Monitoring: Track the consumption of the starting materials via TLC.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

3. The Emergence of Isoxazoles in Drug Development

The stable, aromatic nature and hydrogen bonding capabilities of the isoxazole ring made it an attractive scaffold for medicinal chemists. Its application in pharmaceuticals began with antimicrobial agents and has since expanded dramatically.

First Wave of Isoxazole Drugs: The mid-20th century saw the introduction of isoxazole-based drugs that became mainstays in treating infectious diseases.

-

Sulfonamides: Sulfamethoxazole and Sulfisoxazole were developed as antibacterial agents that function by inhibiting dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria.[1][9]

-

β-Lactam Antibiotics: The isoxazolyl penicillin family, including Oxacillin, Cloxacillin, and Dicloxacillin, was engineered to be resistant to the bacterial β-lactamase enzyme, overcoming a common mechanism of antibiotic resistance.[10]

-

Other Early Drugs: The antitubercular drug Cycloserine and the antitumor agent Acivicin also feature an isoxazole core, highlighting the scaffold's early versatility.[1]

The COX-2 Inhibitor Revolution: A major milestone in the history of isoxazole drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors for inflammation. The discovery that the COX enzyme had two isoforms (constitutive COX-1 and inducible COX-2) spurred the creation of drugs that could reduce inflammation without the gastrointestinal side effects of non-selective NSAIDs.[11] The isoxazole ring proved to be a perfect scaffold for achieving this selectivity.

-

Valdecoxib (Bextra): This diaryl-substituted isoxazole was designed to fit into the larger, more flexible active site of the COX-2 enzyme.[10][12]

-

Parecoxib: A pro-drug of Valdecoxib, developed for intravenous and intramuscular administration.[3][13]

The development of these "coxib" drugs, though later marked by controversy regarding cardiovascular side effects, represented a paradigm of rational drug design, with the isoxazole core playing a central role.[12][14]

| Drug Name | Brand Name(s) | Year of Approval (US) | Developer / Marketer | Therapeutic Use |

| Sulfamethoxazole | Gantanol, Bactrim | 1961 | Hoffmann-La Roche | Antibacterial |

| Oxacillin | Bactocill | 1962 | Bristol-Myers Squibb | Antibacterial |

| Cloxacillin | Cloxapen, Tegopen | 1965 | Bristol-Myers Squibb | Antibacterial |

| Danazol | Danocrine | 1971 | Sterling Winthrop | Androgen, Endometriosis Tx |

| Zonisamide | Zonegran | 2000 | Dainippon Sumitomo | Anticonvulsant |

| Leflunomide | Arava | 1998 | Hoechst Marion Roussel | Antirheumatic (DMARD) |

| Valdecoxib | Bextra | 2001 | G.D. Searle & Co. (Pfizer) | Anti-inflammatory (COX-2) |

| Parecoxib | Dynastat | (EU approval 2002) | G.D. Searle & Co. (Pfizer) | Anti-inflammatory (COX-2) |

| Risperidone | Risperdal | 1993 | Janssen Pharmaceutica | Antipsychotic |

4. Mechanism of Action: The COX-2 Inhibition Signaling Pathway

The anti-inflammatory action of isoxazole-based drugs like Valdecoxib is achieved through the selective inhibition of the COX-2 enzyme in the arachidonic acid cascade.

The Pathway: When cellular injury or inflammation occurs, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes then act on arachidonic acid.

-

COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the stomach lining and maintaining kidney blood flow.

-

COX-2: Is an inducible enzyme, with its expression being upregulated by inflammatory stimuli. It produces prostaglandins that mediate pain, fever, and inflammation.[11]

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to therapeutic effects but also unwanted side effects (e.g., gastric ulcers). Isoxazole-based selective inhibitors are designed with bulkier structures that can access a hydrophobic side pocket present in the active site of COX-2 but not COX-1.[15] This selective binding blocks the conversion of arachidonic acid to Prostaglandin H₂, the precursor to pro-inflammatory prostaglandins, without disrupting the homeostatic functions of COX-1.

From its initial structural elucidation by Ludwig Claisen over a century ago, the isoxazole ring has charted a remarkable course through the landscape of chemical synthesis and drug discovery. Its journey from a laboratory curiosity to the core of essential medicines demonstrates the power of fundamental chemical research. The development of robust synthetic protocols, particularly the 1,3-dipolar cycloaddition, unlocked the scaffold's potential, enabling chemists to tailor its structure for specific biological targets. The saga of the isoxazole-containing COX-2 inhibitors, in particular, serves as a compelling case study in rational drug design. For today's researchers, the history of isoxazole offers not just a series of chemical reactions, but a testament to the enduring importance of heterocyclic chemistry in advancing human health.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole - Wikipedia [en.wikipedia.org]

- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 12. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.aalto.fi [research.aalto.fi]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Isoxazole-5-carboxylate

Methyl isoxazole-5-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts unique chemical properties that make it a versatile scaffold for developing novel therapeutic agents and functional materials.[4][5] This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Properties and Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃ | [6][7][8] |

| Molecular Weight | 127.10 g/mol | [6][9] |

| CAS Number | 15055-81-9 | [7][8] |

| Appearance | White to cream crystalline solid or powder | [3][8] |

| Melting Point | 44.0 - 53.0 °C | [3][8] |

| IUPAC Name | methyl 1,2-oxazole-5-carboxylate | [6][8] |

| Solubility | Soluble in water, methanol, and ethanol | [3] |

| Exact Mass | 127.026943022 Da | [6] |

Synthesis and Experimental Protocols

The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry. For isoxazole-5-carboxylates, the most common and efficient methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of β-keto esters with hydroxylamine.[3][10][11]

General Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the isoxazole ring with high regioselectivity.[3][11] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne dipolarophile, such as ethyl or methyl propiolate.[10]

Caption: General workflow for the synthesis of isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [10]

This protocol outlines a general procedure that may require optimization for specific substrates.

-

Generation of the Nitrile Oxide:

-

Dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a base, for example, triethylamine (1.1 eq.).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the stirred mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the nitrile oxide.[10]

-

-

Cycloaddition Reaction:

-

Workup and Purification:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[10]

-

Synthesis from Isoxazole-5-carboxylic Acid

An alternative method involves the direct esterification of isoxazole-5-carboxylic acid.

Experimental Protocol: Synthesis of this compound [12]

-

A mixture of isoxazole-5-carboxylic acid (2.5 g, 22.1 mmol), sodium bicarbonate (5.57 g, 66.32 mmol), and iodomethane (8.26 mL, 132.65 mmol) in N,N-dimethylformamide (DMF, 30 mL) is stirred at 25 °C for 19 hours.[12]

-

Upon completion, the reaction mixture is diluted with deionized water (30 mL) and extracted with ether (2 x 50 mL).[12]

-

The combined organic layers are washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[12]

-

The crude product is purified by flash chromatography to afford this compound as an amorphous solid (1.2 g, 42.7% yield).[12]

Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes key data points found in the literature.

| Technique | Data | Source(s) |

| ¹H NMR | Available spectral data can be found on platforms like ChemicalBook. For a derivative, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl₃: 4.14 (3H, s), 4.02 (3H, s). | [1][13] |

| ¹³C NMR | For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl₃: 164.0, 157.4, 155.0, 127.7, 58.9, 54.2. | [1] |

| Mass Spec. | For the parent compound, m/z [M+H]⁺: 128. For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, HRMS m/z (APCI⁺) [M+H]⁺: Found 203.0295, Calculated 203.0299. | [1][12] |

| IR | Spectral data is available on databases like SpectraBase. For 5-methylisoxazole-3-carboxamide derivatives, characteristic stretches include ~3500 cm⁻¹ (N-H) and ~1720 cm⁻¹ (C=O). | [14][15] |

Applications in Medicinal Chemistry

The isoxazole ring is a prominent feature in numerous FDA-approved drugs and serves as a privileged scaffold in drug discovery.[11][16] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties.[4][5][16] this compound is a key intermediate for creating libraries of these bioactive compounds.[2]

Caption: Logical workflow for drug discovery using a this compound scaffold.

Anticancer Activity

Novel isoxazole-piperazine hybrids synthesized from isoxazole intermediates have demonstrated potent cytotoxic activities against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.[17] Specific derivatives showed IC₅₀ values in the low micromolar range.

| Compound ID | Cell Line | IC₅₀ (µM) | Biological Effect | Source |

| 5l - 5o | Various | 0.3 – 3.7 | Potent cytotoxicity | [17] |

| 5m, 5o | Huh7, Mahlavu | 1 - 4 | Induce oxidative stress, apoptosis, cell cycle arrest | [17] |

These compounds were found to induce apoptosis and cell cycle arrest by activating the p53 protein and inhibiting the Akt cell survival pathway.[17]

Antitubercular Activity

Derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[15] The Microplate Alamar Blue Assay (MABA) was used to determine the Minimum Inhibitory Concentration (MIC).

| Compound ID | MIC (µM) against M. tuberculosis H37Rv | Source |

| 10, 14 | 3.125 | [15] |

| 9, 13 | 6.25 | [15] |

| 15, 17 | 12.5 | [15] |

These results highlight the potential of the isoxazole scaffold in developing new treatments for tuberculosis. The active compounds also showed a good safety profile against Vero and HepG2 cell lines.[15]

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its versatile structure allows for the creation of diverse molecular libraries, leading to the discovery of potent agents for treating diseases like cancer and tuberculosis. The synthetic routes are well-documented, and the physical and spectroscopic properties are clearly defined, making it an accessible and powerful tool for researchers in drug development and chemical sciences.

References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]

- 3. Buy this compound | 15055-81-9 [smolecule.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. ijcrt.org [ijcrt.org]

- 6. This compound | C5H5NO3 | CID 2736892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. B25169.06 [thermofisher.cn]

- 9. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 15055-81-9 [chemicalbook.com]

- 13. This compound(15055-81-9) 1H NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl Isoxazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl isoxazole-5-carboxylate (CAS No. 15055-81-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols relevant for the characterization of such small organic molecules.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | Methyl Protons (-OCH₃) |

| Data not available in search results | Data not available in search results | Isoxazole Ring Proton (H-4) |

| Data not available in search results | Data not available in search results | Isoxazole Ring Proton (H-3) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Methyl Carbon (-OCH₃) |

| Data not available in search results | Isoxazole Ring Carbon (C-4) |

| Data not available in search results | Isoxazole Ring Carbon (C-5) |

| Data not available in search results | Isoxazole Ring Carbon (C-3) |

| Data not available in search results | Carbonyl Carbon (C=O) |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | C=O stretch (ester) |

| Data not available in search results | C=N stretch (isoxazole) |

| Data not available in search results | C-O stretch (ester) |

| Data not available in search results | Ring vibrations (isoxazole) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| 128 | [M+H]⁺[1] |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard operating procedures for the analysis of small organic molecules.[2][3][4][5][6][7][8][9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

-

The solution is then transferred to a standard 5 mm NMR tube using a Pasteur pipette.

-

The NMR tube is capped securely to prevent solvent evaporation.

¹H NMR Spectroscopy:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single peaks for each unique carbon atom.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, due to the low natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H spectrum.

-

Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[8]

-

The solution is then further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[8]

-

The final solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Data Acquisition (Electrospray Ionization - ESI):

-

The prepared sample solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity for the analyte.

-

Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The data is collected over a relevant mass-to-charge (m/z) range.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 15055-81-9 [chemicalbook.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. pharmatimesofficial.com [pharmatimesofficial.com]

- 4. mse.iastate.edu [mse.iastate.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 9. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 10. This compound(15055-81-9) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. ehs.uci.edu [ehs.uci.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

Navigating the Solubility Landscape of Methyl Isoxazole-5-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Methyl Isoxazole-5-carboxylate and Analogues

This compound is a white to cream crystalline solid. General sources indicate that it is soluble in water, methanol, and ethanol. The polar nature of the isoxazole ring, with its nitrogen and oxygen atoms, contributes to its solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.[1] Its solubility in non-polar solvents like hexane or benzene is expected to be relatively low.[1]

Due to the limited availability of precise quantitative data for this compound, the following table includes qualitative information for the target compound and quantitative data for a structurally related compound, 5-Methyl-4-Isoxazole Carboxylic Acid, to provide a point of reference for researchers.

Table 1: Solubility of this compound and a Related Analogue

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | Soluble | Qualitative |

| This compound | Methanol | Not Specified | Soluble | Qualitative |

| This compound | Ethanol | Not Specified | Soluble | Qualitative |

| 5-Methyl-4-Isoxazole Carboxylic Acid | Methanol | Not Specified | Soluble | Qualitative[2] |

Note: The term "soluble" is a qualitative description and does not provide a specific concentration. Researchers should determine the quantitative solubility for their specific application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the thermodynamic (or equilibrium) solubility of a solid compound is the shake-flask method.[3][4] This procedure involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing and facilitates dissolution.[3][5]

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to stand undisturbed for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[6] Filtration is often preferred to ensure no solid particles are carried over.

-

-

Quantification of Dissolved Compound:

-

Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[7]

-

A standard calibration curve should be prepared using known concentrations of this compound to accurately quantify the amount in the sample.[7]

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid organic compound using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its general solubility in polar solvents is acknowledged. For precise quantitative measurements, the shake-flask method provides a robust and reliable experimental protocol. The detailed methodology and workflow presented in this guide offer a solid foundation for researchers and drug development professionals to accurately determine the solubility of this compound and other related compounds, thereby facilitating their effective use in further research and development activities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nobleintermediates.com [nobleintermediates.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl Isoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the thermal properties of isoxazole derivatives to provide a comprehensive guide on Methyl isoxazole-5-carboxylate. It is important to note that specific experimental data on the thermal decomposition of this compound is limited in the public domain. Therefore, some information presented herein is based on studies of analogous compounds and theoretical predictions. All thermal stability and safety assessments for this compound should be conducted under controlled laboratory conditions by qualified personnel.

Introduction

This compound is a heterocyclic compound incorporating the isoxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The isoxazole ring, while valuable synthetically, is known to be energetically unstable, with studies on related compounds indicating a high thermal decomposition energy.[2] A thorough understanding of the thermal stability and decomposition pathway of this compound is therefore critical for its safe handling, storage, and application in research and drug development, particularly during process scale-up where thermal hazards are magnified. This guide provides a summary of the available data, proposes a likely decomposition pathway based on related studies, and outlines experimental protocols for a comprehensive thermal hazard assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [3] |

| Molecular Weight | 127.10 g/mol | [3] |

| CAS Number | 15055-81-9 | [3] |

| Appearance | White to cream to pale brown crystals or powder | [3] |

| Melting Point | 44.0-53.0 °C | [3] |

| IUPAC Name | methyl 1,2-oxazole-5-carboxylate | [3] |

| SMILES | COC(=O)C1=CC=NO1 | [3] |

| InChI Key | ILPCPKZAAQXHKL-UHFFFAOYSA-N | [3] |

Thermal Stability and Decomposition Data

Table 2: Thermal Data for Related Isoxazole Carboxylic Acid Derivatives

| Compound | CAS Number | Melting Point (°C) | Decomposition Information | Source |

| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | 144-148 | Not specified | [4] |

| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | 106-110 | Decomposes at 258-261 °C | [5] |

| 3-Phenylisoxazole-5-carboxylic Acid | 5674-45-3 | Not specified | Not specified | [6] |

| Ethyl 5-phenylisoxazole-3-carboxylate | 7063-99-2 | Not specified | Not specified | [7] |

The data on 5-Methylisoxazole-3-carboxylic acid, which has a specified decomposition temperature, suggests that isoxazole rings with carboxylic acid or ester functionalities can be thermally labile.

Proposed Thermal Decomposition Pathway

Based on pyrolysis studies of isoxazole and its 5-methyl derivative, a plausible thermal decomposition pathway for this compound can be proposed.[5][8] The primary decomposition event is believed to be the cleavage of the weak N-O bond in the isoxazole ring.

The proposed pathway involves the following steps:

-

N-O Bond Cleavage: The initial step is the homolytic cleavage of the N-O bond, which is the weakest bond in the isoxazole ring. This leads to the formation of a vinylnitrene intermediate.

-

Rearrangement: The highly reactive vinylnitrene can undergo several rearrangements. One possibility is the formation of a 2H-azirine intermediate.

-

Fragmentation: The rearranged intermediates are unstable and can fragment into smaller, more stable molecules. Pyrolysis of the parent isoxazole yields ketenimine and carbon monoxide, while the 5-methyl derivative forms a corresponding ketonitrile.[5][8] For this compound, fragmentation could lead to the formation of methyl propiolate and other small molecules.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, a series of analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. A pinhole in the lid can be used for experiments where volatile products are expected.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature above the expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.

-

Data Analysis: Determine the onset temperature of decomposition from the exothermic event on the DSC thermogram. Integrate the peak to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of non-volatile residues.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.

-

Data Analysis: Determine the onset of mass loss and the percentage of mass lost at different temperature ranges.

Evolved Gas Analysis (EGA)

Coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of gaseous decomposition products. For more detailed separation and identification, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended.[4][9]

Py-GC-MS Methodology:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500 °C) in an inert atmosphere.

-

GC-MS Analysis: The volatile pyrolysis products are swept into the GC column for separation and then analyzed by the MS for identification based on their mass spectra.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. mdpi.com [mdpi.com]

- 3. iitk.ac.in [iitk.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 5-phenylisoxazole-3-carboxylate AldrichCPR 7063-99-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazole Ring Formation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2][3] A thorough understanding of the mechanisms governing its synthesis is paramount for the rational design and development of novel therapeutics. This guide provides a detailed exploration of the core synthetic strategies for constructing the isoxazole ring, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies

The formation of the isoxazole ring can be broadly categorized into three primary mechanistic pathways:

-

[3+2] Cycloaddition of Nitrile Oxides with Alkynes: A highly versatile and widely used method, often referred to as the Huisgen 1,3-dipolar cycloaddition.[4] This reaction involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4]

-

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: A classical and straightforward approach where a 1,3-dicarbonyl compound or its equivalent reacts with hydroxylamine, leading to cyclization and dehydration to form the aromatic isoxazole ring.[5][6][7]

-

Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine: This method involves the initial Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

The [3+2] Cycloaddition of Nitrile Oxides with Alkynes

This powerful method relies on the in-situ generation of a nitrile oxide, which then rapidly undergoes a [3+2] cycloaddition with an alkyne to furnish the isoxazole ring. The regioselectivity of this reaction is a key consideration, with the formation of 3,5-disubstituted isoxazoles often favored when terminal alkynes are used.[8]

Mechanistic Pathway

The reaction proceeds through a concerted pericyclic mechanism. The nitrile oxide, typically generated from the oxidation of an aldoxime or the dehydrohalogenation of a hydroximoyl chloride, reacts with the alkyne in a single, concerted step.

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Quantitative Data

| Entry | Alkyne | Nitrile Oxide Precursor | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Benzaldehyde Oxime | NCS | ChCl:urea | 50 | 3 | 92 |

| 2 | 1-Octyne | Octanal Oxime | PIFA | CH2Cl2 | RT | 1 | 85 |

| 3 | Propargyl alcohol | Acetaldoxime | Chloramine-T | EtOH | Reflux | 4 | 78 |

| 4 | Ethyl propiolate | Ethyl 2-chloro-2-(hydroxyimino)acetate | Et3N | THF | RT | 12 | 88 |

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

To a solution of the aldehyde (2 mmol) in a choline chloride:urea (1:2) deep eutectic solvent (1 mL), hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol) are added.[9] The mixture is stirred at 50 °C for one hour. Subsequently, N-chlorosuccinimide (400 mg, 3 mmol) is added, and the reaction continues for three hours at 50 °C.[9] Finally, the alkyne (2 mmol) is added, and the mixture is stirred for an additional four hours at the same temperature.[9] The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method provides a direct route to isoxazoles from readily available starting materials. The reaction of a 1,3-dicarbonyl compound with hydroxylamine can, however, lead to a mixture of regioisomers, a challenge that can often be overcome by modifying the reaction conditions or the substrate.[10]

Mechanistic Pathway

The mechanism involves the initial formation of a monoxime intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole.

Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyl compounds.

Quantitative Data

| Entry | 1,3-Dicarbonyl Compound | Base/Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetylacetone | Pyridine | - | Reflux | 2 | 85 |

| 2 | Dibenzoylmethane | KOH | EtOH | Reflux | 3 | 90 |

| 3 | Ethyl acetoacetate | NaOEt | EtOH | Reflux | 5 | 75 |

| 4 | 1-Phenyl-1,3-butanedione | Acetic Acid | - | 100 | 1 | 82 |

Experimental Protocol: Synthesis from a β-Diketone

A mixture of the β-diketone derivative (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is dissolved in pyridine.[6] The reaction mixture is refluxed for a specified time, with the progress monitored by thin-layer chromatography. After completion, the mixture is cooled and washed with 15% glacial acetic acid. The resulting solid is collected and recrystallized from 95% ethanol to yield the pure isoxazole derivative.[6]

Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of 3,5-disubstituted isoxazoles. This method is particularly useful for creating a diverse library of isoxazole derivatives.

Mechanistic Pathway

The reaction is initiated by a Michael addition of the hydroxylamine to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, forming a cyclic intermediate that subsequently dehydrates to the isoxazole.

Caption: Logical flow of isoxazole formation from chalcones.

Quantitative Data

| Entry | Chalcone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Diphenyl-2-propen-1-one | KOH | EtOH | Reflux | 12 | 63 |

| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | NaOH | EtOH | RT | 24 | 74 |

| 3 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | NaOAc | EtOH | Reflux | 6 | 70 |

| 4 | 1-Phenyl-3-(4-nitrophenyl)-2-propen-1-one | KOH | EtOH | Reflux | 8 | 55 |

Experimental Protocol: Synthesis from Chalcones

A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of 40% potassium hydroxide solution (5 mL) for 12 hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into crushed ice, followed by extraction with diethyl ether. The solvent is evaporated from the combined organic layers to yield the crude product, which is then purified by column chromatography.[1]

Conclusion

The synthetic routes to the isoxazole ring are well-established and offer a high degree of flexibility for the introduction of various substituents. The choice of a particular method depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule. The 1,3-dipolar cycloaddition is arguably the most versatile, while the condensation of 1,3-dicarbonyls and the reaction of chalcones with hydroxylamine provide reliable and straightforward alternatives. A thorough understanding of these core mechanisms is essential for any researcher engaged in the synthesis of isoxazole-containing compounds for drug discovery and development.

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. ijert.org [ijert.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and physicochemical properties, coupled with its synthetic tractability, have made it a cornerstone in the development of a wide array of therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the biological significance of the isoxazole scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation. The versatility of this nucleus is underscored by its presence in a range of FDA-approved drugs, from the antibacterial agent sulfamethoxazole to the anti-inflammatory drug valdecoxib and the immunomodulatory agent leflunomide.[1][3] The continued exploration of isoxazole derivatives promises to yield novel therapeutics for a multitude of diseases, including cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions.[1][4]

Physicochemical Properties and Biological Relevance

The isoxazole ring's biological activity is intrinsically linked to its distinct electronic and structural features.[5] As a five-membered aromatic heterocycle, it possesses a unique arrangement of heteroatoms that allows for a range of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[5] The nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating anchoring to receptor sites. Furthermore, the relatively weak N-O bond can be a site for metabolic cleavage, influencing the pharmacokinetic profile of isoxazole-containing drugs.[5] The ability of the isoxazole ring to act as a bioisosteric replacement for other functional groups has been a key strategy in drug design, enabling the optimization of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1]

Pharmacological Activities of Isoxazole Derivatives

The isoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]

Mechanisms of Action:

-

Induction of Apoptosis: A primary mechanism by which isoxazole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][8] They can trigger both intrinsic and extrinsic apoptotic pathways by modulating the expression of key regulatory proteins.

-

Enzyme Inhibition: Many isoxazole derivatives target enzymes crucial for cancer cell survival and proliferation. This includes the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs).[7]

-

Tubulin Polymerization Inhibition: Some isoxazole-containing compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

-

Aromatase Inhibition: In hormone-dependent cancers, such as certain types of breast cancer, isoxazole derivatives can act as aromatase inhibitors, blocking the synthesis of estrogens.[6]

Quantitative Data on Anticancer Activity:

The anticancer potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-piperazine hybrids | Hepatocellular carcinoma | Varies | [9] |

| 3,4-isoxazolediamides | Human erythroleukemic K562 | Varies | [8] |

| Isoxazole-indole hybrids | MCF-7 (breast cancer) | 5.51 - 7.72 | [1] |

| Isoxazole-indole hybrids | HT-29 (colon cancer) | 2.59 - 4.83 | [1] |

| Trisubstituted Isoxazoles | Various | Varies | [10] |

| Isoxazole-chalcone derivatives | Various | 1 - 10 | [11] |

| 3,5-disubstituted isoxazoles | U87 (glioblastoma) | 42.8 - 67.6 | [10] |

Signaling Pathway: Induction of Apoptosis by Isoxazole Derivatives

Anti-inflammatory Activity

Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[12]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Isoxazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[12]

-

COX-2 Inhibition: Some isoxazoles, like valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation and pain.[3]

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Isoxazole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[13][14]

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Assay | Endpoint | Result | Reference |

| N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | LPS-induced TNF-α production in human whole blood | Inhibition | Potent | [12] |

| Isoxazole-triazine hybrids | Carrageenan-induced paw edema in mice | % Inhibition | 51% | [15] |

Signaling Pathway: Inhibition of the NF-κB Pathway by Isoxazole Derivatives

Antimicrobial Activity

The isoxazole scaffold is a key component of several clinically important antimicrobial agents.[16]

Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: Penicillin-class antibiotics containing an isoxazole ring, such as oxacillin and cloxacillin, inhibit bacterial cell wall synthesis.

-

Folate Synthesis Inhibition: Sulfamethoxazole, a sulfonamide antibiotic, competitively inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of isoxazole derivatives is often expressed as the Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole-chalcone derivative | S. aureus | 1 | [11] |

| Isoxazole-chalcone derivative | E. coli | 1 | [11] |

| Thiazole-based isoxazoles | C. albicans | 6 - 60 | [17] |

| Thiazole-based isoxazoles | B. subtilis | 10 - 80 | [17] |

| Thiazole-based isoxazoles | E. coli | 30 - 80 | [17] |

| Imidazopyrimidine-isoxazole-oxadiazoles | S. aureus | 1.56 - 6.25 | [17] |

| Triazole-isoxazole hybrid | E. coli | 15 | [18] |

| Triazole-isoxazole hybrid | P. aeruginosa | 30 | [18] |

Neuroprotective Effects

Recent studies have highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[19][20]

Mechanisms of Action:

-

Reduction of Amyloid-β and Tau Pathology: Some isoxazole compounds have been shown to attenuate the levels of amyloid-β plaques and hyperphosphorylated tau protein, which are hallmarks of Alzheimer's disease.[20]

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage. Isoxazole derivatives can exhibit antioxidant properties, protecting neurons from oxidative damage.[19]

-

Modulation of Neurotransmitter Receptors: The isoxazole ring is structurally similar to the endogenous ligand for the AMPA receptor, suggesting a potential role in modulating synaptic transmission.[12]

Quantitative Data on Neuroprotective Activity:

| Compound Class | Assay | Endpoint | EC₅₀ (µM) | Reference |

| Isoxazolyl-6-hydroxy-chromans | Oxidative stress-induced neuronal death | Neuroprotection | ~0.3 | [19] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of isoxazole derivatives.

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common method for the synthesis of isoxazoles from chalcone precursors.

Materials:

-

Substituted chalcone

-

Hydroxylamine hydrochloride

-

Sodium acetate or Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve the substituted chalcone (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol in a round-bottom flask.

-

Add a base, such as sodium acetate or potassium hydroxide, to the mixture.

-

Reflux the reaction mixture for an appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3,5-disubstituted isoxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoxazole derivative test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for 24, 48, or 72 hours.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Isoxazole derivative test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control, standard, and test groups (treated with different doses of the isoxazole derivative).

-

Administer the test compound or standard drug orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method determines the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Filter paper disks impregnated with known concentrations of the isoxazole derivative

-

Standard antibiotic disks

-

Incubator

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Aseptically place the filter paper disks impregnated with the isoxazole derivative and the standard antibiotic onto the surface of the agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

In Vitro Anti-inflammatory Activity: Inhibition of TNF-α Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Isoxazole derivative test compounds

-

TNF-α ELISA kit

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the isoxazole derivative for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a vehicle control and an LPS-only control.

-

Incubate the cells for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α production by the test compounds compared to the LPS-only control.

Experimental Workflow and Drug Discovery

The discovery and development of new drugs based on the isoxazole scaffold follows a structured workflow, from initial design to preclinical and clinical evaluation.

Conclusion

The isoxazole scaffold represents a highly valuable and versatile class of compounds in the field of drug discovery.[2] Its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities have led to the development of numerous successful therapeutic agents.[5] The ongoing research into novel isoxazole derivatives, coupled with a deeper understanding of their mechanisms of action and the application of robust experimental methodologies, will undoubtedly continue to fuel the discovery of new and improved medicines to address a wide range of unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]

- 12. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 17. researchgate.net [researchgate.net]